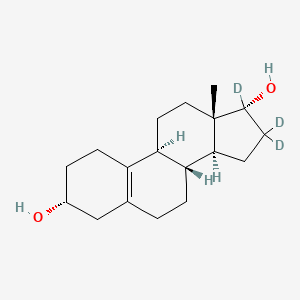
4-Methylamino antipyrine-d3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylamino antipyrine-d3 (hydrochloride) is a deuterium-labeled derivative of 4-Methylamino antipyrine (hydrochloride). It is an active metabolite of Metamizole, a pyrazolone non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes . This compound is primarily used in scientific research due to its stable isotope labeling, which aids in the quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamino antipyrine-d3 (hydrochloride) involves the deuteration of 4-Methylamino antipyrine (hydrochloride). Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to produce the deuterium-labeled compound . The specific reaction conditions and synthetic routes are proprietary and typically involve specialized techniques to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 4-Methylamino antipyrine-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The production is carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methylamino antipyrine-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
4-Methylamino antipyrine-d3 (hydrochloride) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methylamino antipyrine-d3 (hydrochloride) involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX-1, COX-2, and COX-3, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . The deuterium labeling does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles .
Comparison with Similar Compounds
4-Methylamino antipyrine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies. Similar compounds include:
4-Methylamino antipyrine (hydrochloride): The non-deuterated version with similar pharmacological properties.
Metamizole: The parent compound, a non-opioid analgesic and antipyretic.
4-Amino antipyrine: Another metabolite of Metamizole with similar applications.
These compounds share similar mechanisms of action but differ in their isotopic composition and specific applications in research and industry.
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
256.74 g/mol |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H/i2D3; |
InChI Key |
NNONRTWOIVTAHL-MUTAZJQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C.Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



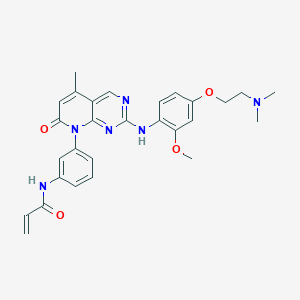
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)
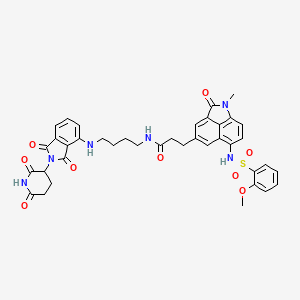
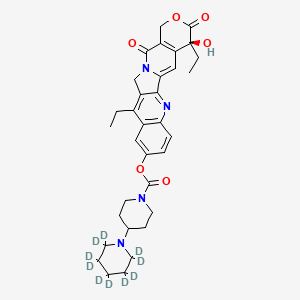

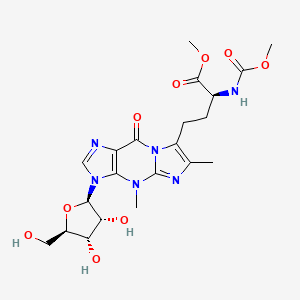
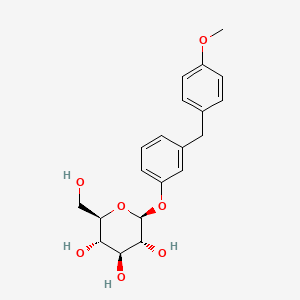
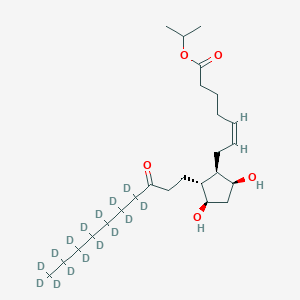
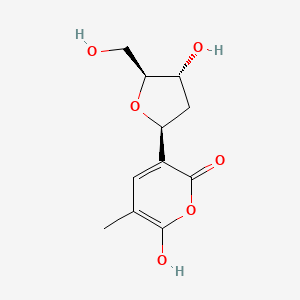

![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
